molecular formula C15H12Br2N4 B14408434 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole CAS No. 86269-41-2

5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole

Cat. No.: B14408434
CAS No.: 86269-41-2
M. Wt: 408.09 g/mol
InChI Key: YCHCIDVTNGGDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole is a complex organic compound characterized by the presence of bromine atoms and phenyl groups attached to a tetraazole ring

Preparation Methods

The synthesis of 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole typically involves the bromination of stilbene derivatives. The reaction proceeds via an electrophilic addition mechanism, where bromine reacts with the double bond of stilbene to form a dibromo intermediate. This intermediate is then further reacted with phenyl azide to form the final tetraazole compound .

Chemical Reactions Analysis

5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole undergoes various chemical reactions, including:

Scientific Research Applications

5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole involves its interaction with molecular targets through electrophilic addition and substitution reactions. The bromine atoms in the compound play a crucial role in its reactivity, allowing it to form stable intermediates with various biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole include:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

86269-41-2

Molecular Formula

C15H12Br2N4

Molecular Weight

408.09 g/mol

IUPAC Name

5-(1,2-dibromo-2-phenylethyl)-1-phenyltetrazole

InChI

InChI=1S/C15H12Br2N4/c16-13(11-7-3-1-4-8-11)14(17)15-18-19-20-21(15)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

YCHCIDVTNGGDQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=NN=NN2C3=CC=CC=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.